Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886767-09-5
VCID: VC2714334
InChI: InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Molecular Formula: C15H21FN2O2
Molecular Weight: 280.34 g/mol

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate

CAS No.: 886767-09-5

Cat. No.: VC2714334

Molecular Formula: C15H21FN2O2

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate - 886767-09-5

CAS No. 886767-09-5
Molecular Formula C15H21FN2O2
Molecular Weight 280.34 g/mol
IUPAC Name tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
Standard InChI Key UKJBVZKYQVUUHE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2F

Chemical Properties and Structure

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is characterized by specific physical and chemical properties that define its behavior in various applications. The compound's key characteristics are summarized in the following table:

PropertyValue
CAS Number886767-09-5
Molecular FormulaC₁₅H₂₁FN₂O₂
Molecular Weight280.34 g/mol
IUPAC Nametert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate
AppearanceWhite to pale yellow solid
PurityTypically available at 95%+

The structure of this compound features several key elements that contribute to its chemical behavior and potential biological activity :

  • A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms)

  • A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom

  • A 2-fluorophenyl group at the 3-position of the piperazine ring

The positioning of the fluorine atom at the ortho position of the phenyl ring significantly influences the compound's electronic properties, reactivity, and potential biological interactions. The presence of the fluorine atom contributes to increased lipophilicity, metabolic stability, and enhanced binding interactions with target receptors.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate typically involves a well-defined synthetic pathway. The standard approach includes the reaction of piperazine with tert-butyl chloroformate and 2-fluorophenyl amine. The procedure can be optimized for yield and purity by adjusting factors such as:

  • Solvent selection (commonly acetonitrile or THF)

  • Reaction temperature and time

  • Reagent concentrations and ratios

  • Catalysts and additives

Optimization Strategies

The synthesis of this compound can be optimized through various approaches to enhance yield and purity:

Optimization FactorStrategyImpact
Solvent ChoiceUse of polar aprotic solventsFacilitates nucleophilic substitution reactions
Temperature ControlPrecise temperature regulationMinimizes side reactions and decomposition
Reaction TimeOptimized durationEnsures complete reaction without degradation
Purification TechniquesColumn chromatography or recrystallizationAchieves high purity product

In industrial settings, the production process might involve additional considerations such as cost-effective reagents, scalable reaction conditions, and environmental impact assessments.

Chemical Reactions

Reactivity Profile

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions due to its functional groups and structural features. The compound's reactivity is primarily influenced by:

  • The nucleophilic nitrogen atom in the piperazine ring

  • The electron-withdrawing effect of the fluorine atom

  • The presence of the Boc protecting group

Common Reactions

This compound participates in several important reaction types:

Oxidation Reactions

Oxidation reactions typically involve the use of oxidizing agents to introduce oxygen-containing functional groups. When tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate undergoes oxidation, various products can form depending on the specific reagents and conditions employed.

Reduction Reactions

Reduction processes can modify functional groups within the molecule, particularly through the use of reagents such as lithium aluminum hydride or sodium borohydride. These reactions can target different sites within the molecule, leading to a variety of potential products.

Biological Activity

Neurotransmitter Receptor Interactions

Research indicates that tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate exhibits biological activity primarily through interactions with neurotransmitter receptors. The compound has shown potential for:

  • Modulating activities at serotonin receptors, which are critical in managing anxiety and depression

  • Binding to dopamine receptors, indicating potential applications in treating neurological disorders

The fluorophenyl group plays a crucial role in these interactions, with the position of the fluorine atom influencing binding affinity and selectivity.

Structure-Activity Relationships

The biological activity of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate is significantly influenced by its structural features:

Structural FeatureImpact on Biological Activity
2-Fluorophenyl GroupEnhances lipophilicity and binding to receptor targets
Piperazine RingProvides basic nitrogen atoms that can interact with acidic residues in receptors
Boc Protecting GroupMay require removal for full biological activity in some contexts

Understanding these structure-activity relationships is essential for the rational design of related compounds with optimized properties.

Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate serves as a valuable building block in medicinal chemistry for several reasons:

  • It provides a scaffold for creating compounds that target specific neurotransmitter receptors

  • The fluorine atom enhances metabolic stability and membrane permeability

  • The protected piperazine allows for selective functionalization at specific positions

These properties make it particularly useful in the development of potential therapeutics for neurological and psychiatric disorders .

Synthetic Utility

In organic synthesis, this compound functions as:

  • An intermediate in the preparation of more complex molecules

  • A building block for creating libraries of related compounds for structure-activity relationship studies

  • A template for exploring novel reaction methodologies

The presence of both the Boc protecting group and the fluorine atom creates opportunities for diverse chemical transformations and selective functionalization .

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate exist, differing primarily in the position of the fluorine atom or the substitution pattern on the piperazine ring:

CompoundCAS NumberKey Structural DifferenceReference
Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate886767-17-5Fluorine at meta position
Tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate886767-25-5Fluorine at para position
Tert-butyl 2-(3-fluorophenyl)piperazine-1-carboxylateVariousFluorophenyl at position 2

These structural variations significantly affect the compounds' physical properties, chemical reactivity, and biological activity profiles.

Unique Advantages

Tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate offers several advantages compared to its structural analogues:

  • The ortho-fluorine creates a unique electronic environment that can influence receptor binding

  • The specific substitution pattern on the piperazine ring affects the compound's three-dimensional structure and receptor interactions

  • The combination of the Boc protecting group and fluorophenyl moiety provides multiple sites for selective chemical transformations

Current Research and Future Directions

Recent Developments

Recent research involving tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate has focused on:

  • Exploration of its potential in developing compounds targeting specific neurotransmitter receptors

  • Investigation of structure-activity relationships to guide rational drug design

  • Development of more efficient synthetic routes to the compound and its derivatives

Future Research Opportunities

Several promising directions for future research include:

  • Comprehensive evaluation of its binding profile across various receptor types

  • Investigation of its potential as an antimicrobial agent against specific pathogens

  • Development of fluorine-18 labeled analogues for PET imaging applications

  • Exploration of its utility in creating novel therapeutic agents for neurological disorders

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